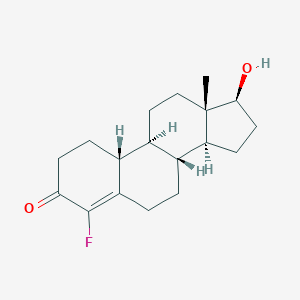

4,6-Dinitrobenzene-1,3-dicarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

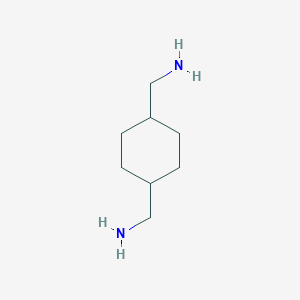

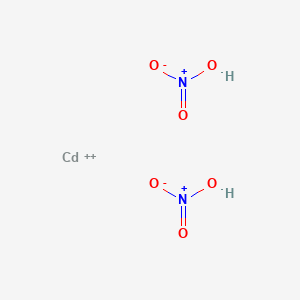

Benzenedicarboxylic acid is a group of chemical compounds which are dicarboxylic derivatives of benzene . Dinitrobenzenes are compounds containing a benzene ring with two nitro group (-NO2) substituents .

Synthesis Analysis

Aromatic diamine monomers with asymmetric large side groups can be synthesized by a two-step organic reaction . The monomer can then undergo a one-step high-temperature polycondensation reaction with commercial aromatic dianhydrides to obtain a series of polyimides .Chemical Reactions Analysis

Nitrobenzenes are known to undergo oxidative nucleophilic aromatic substitution of hydrogen with potassium alkoxides in the presence of oxygen .科学的研究の応用

Fluorescent Probe for Nitroaromatic Compounds

Specific Scientific Field

Analytical Chemistry

Summary of the Application

Amino-functionalized MIL-101 (Fe) metal-organic framework (MOF) is used as a fluorescent probe for nitroaromatic compounds. The strong fluorescence of the electron-rich MOF is quenched by electron-deficient nitroaromatic compounds .

Methods of Application

The MOF was synthesized by a solvothermal method. Its structure and morphology were studied by X-ray diffraction, scanning electron microscopy, and FTIR .

Results or Outcomes

Compared to solvents such as water and other organic solvents, quenching by the nitroaromatic compounds nitrobenzene (NB), 4-nitrophenol (4-NP), 4-nitrotoluene (4-NT) and 1,3-dinitrobenzene (1,3-DNB) is particularly strong. The detection limits for NB, 4-NP, 4-NT and 1,3-DNB are 32 ppm, 17 ppm, 9.8 ppm and 11.5 ppm .

Synthesis of Mixed-Ligand Metal-Organic Frameworks

Specific Scientific Field

Material Science

Summary of the Application

The development of synthetic approaches towards new mixed-ligand metal organic frameworks (MOFs) has been attracting considerable attention recently as they display fascinating properties due to the synergistic effect between the different ligands .

Methods of Application

The initial combination of pyridine-2,6-dimethanol (H2pdm) with benzene-1,4-dicarboxylic acid (H2bdc) has provided access to three new mixed-ligand MOFs .

Results or Outcomes

1 and 2 are isostructural 2D MOFs with a square lattice (sql) framework topology, while 3 is a 3D MOF possessing a primitive cubic (pcu) topology .

Selective Sensing of Picric Acid

Summary of the Application

A new three-dimensional lanthanide metal–organic framework (Ln-MOF), [Eu4(L)4(H2O)8]·10H2O (1, H3L = biphenyl-3′-nitro-3,4′,5-tricarboxylic acid), has been constructed via solvothermal technology and its framework has been detected by the single-crystal X-ray diffraction and elemental analyses .

Methods of Application

The Ln-MOF was synthesized via solvothermal technology .

Results or Outcomes

Complex 1 with typical emission of Eu 3+ ion represents dramatic luminescence quenching affect for picric acid (PA) and the linear Stern-Volmer plot was surveyed in the consistence, ranging from 0.05 to 0.15 mM ( Ksv = 98,074 M −1 ) .

Synthesis of Substances

Specific Scientific Field

Chemistry

Summary of the Application

“4,6-Dinitrobenzene-1,3-dicarboxylic acid” could be used in the synthesis of other substances .

Methods of Application

The specific methods of application would depend on the substance being synthesized .

Results or Outcomes

The outcomes would vary based on the specific synthesis process and the substance being synthesized .

Safety And Hazards

特性

IUPAC Name |

4,6-dinitrobenzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNQORATWWPXHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372747 |

Source

|

| Record name | 4,6-dinitrobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dinitrobenzene-1,3-dicarboxylic acid | |

CAS RN |

1872-40-8 |

Source

|

| Record name | 4,6-dinitrobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Difluoromethoxy)phenyl]acrylic acid](/img/structure/B157748.png)

![[3,3'-Bipyridine]-5-sulfonic acid](/img/structure/B157749.png)

![2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B157751.png)